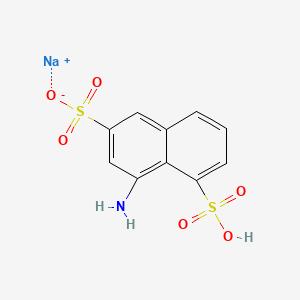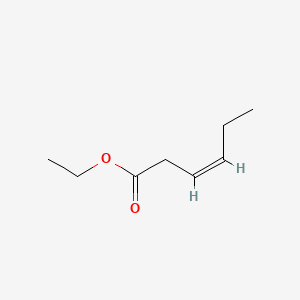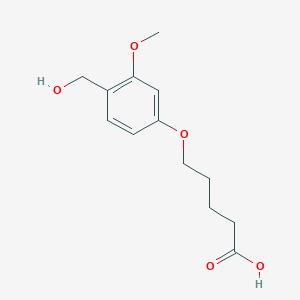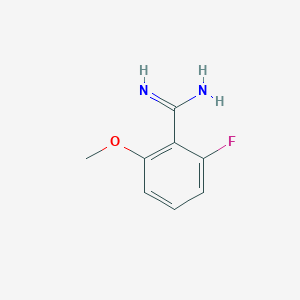
2-Hydroxyethyl octacosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl octacosanoate are a class of compounds derived from montan wax, which is a natural wax obtained from lignite. These compounds are formed by the esterification of montanic acid with ethylene glycol. Montanic acid is a long-chain saturated fatty acid, primarily containing 26 to 34 carbon atoms. Montan wax and its derivatives are known for their excellent thermal stability, low volatility, and unique lubricating properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of fatty acids, montan-wax, ethylene esters involves the extraction of montan wax from lignite, followed by the oxidation of the wax to produce montanic acid. The montanic acid is then esterified with ethylene glycol to form the desired esters. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of these esters involves a multi-step process:
Extraction: Montan wax is extracted from lignite using organic solvents.
Oxidation: The extracted wax is oxidized to produce montanic acid.
Esterification: Montanic acid is esterified with ethylene glycol in the presence of a catalyst.
Purification: The resulting esters are purified to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl octacosanoate can undergo various chemical reactions, including:
Oxidation: The esters can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the esters back to their alcohol and acid components.
Substitution: The esters can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Montanic acid and ethylene glycol.
Reduction: Montanic alcohol and ethylene glycol.
Substitution: Depending on the nucleophile, various substituted esters can be formed.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl octacosanoate have a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of fatty acids, montan-wax, ethylene esters is primarily based on their ability to reduce friction and improve the flow properties of materials. The long carbon chains of montanic acid provide excellent lubricating properties, while the esterification with ethylene glycol enhances their thermal stability and reduces volatility. These compounds act as both internal and external lubricants, improving the processing and performance of polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fatty acids, montan-wax, glycerol esters: Similar in structure but use glycerol instead of ethylene glycol for esterification.
Fatty acids, montan-wax, butylene esters: Use butylene glycol for esterification, providing different physical properties.
Uniqueness
2-Hydroxyethyl octacosanoate are unique due to their specific combination of montanic acid and ethylene glycol, which provides a balance of excellent thermal stability, low volatility, and superior lubricating properties. This makes them particularly valuable in applications requiring high-performance additives .
Eigenschaften
CAS-Nummer |
73138-45-1 |
|---|---|
Molekularformel |
C30H60O3 |
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
2-hydroxyethyl octacosanoate |
InChI |
InChI=1S/C30H60O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30(32)33-29-28-31/h31H,2-29H2,1H3 |
InChI-Schlüssel |
MORHMXPGPOPWQT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCO |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCO |
Key on ui other cas no. |
73138-45-1 |
Physikalische Beschreibung |
OtherSolid; PelletsLargeCrystals, OtherSolid |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine](/img/structure/B1623112.png)





